
Alarin
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Overview
Description
Alarin is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurobiology and Neurological Disorders
Alarin plays a significant role in the central nervous system (CNS), particularly in regulating neuronal excitability and neuroprotection. Research has demonstrated that this compound can modulate synaptic transmission and plasticity, which are crucial for learning and memory.
Case Study: Epileptiform Activity Regulation
A study conducted on rat brain slices revealed that this compound application at concentrations of 1 nM and 20 nM significantly affected the excitability of hypothalamic neurons. The findings suggest that this compound may have potential therapeutic applications in managing epilepsy by stabilizing neuronal activity and preventing seizures .
Metabolic Regulation
This compound's involvement in metabolic processes has been explored, particularly regarding its effects on food intake and energy expenditure. It is hypothesized that this compound may influence body weight regulation by modulating appetite and energy homeostasis.
Research Findings on Appetite Regulation
In animal models, intranasal administration of this compound has shown to impact food intake significantly. The peptide appears to interact with specific receptors in the hypothalamus, a critical area for appetite control. These findings suggest that this compound could be a target for developing treatments for obesity and metabolic syndrome .
Psychiatric Disorders
Recent studies have investigated the role of this compound in psychiatric conditions, particularly schizophrenia. The peptide's levels have been correlated with various biomarkers associated with oxidative stress and neuroinflammation.
Case Study: this compound Levels in Schizophrenia Patients
A comprehensive study examined serum levels of this compound alongside other peptides in patients diagnosed with schizophrenia. The results indicated altered levels of this compound, suggesting its potential as a biomarker for schizophrenia and possibly as a therapeutic target for managing symptoms associated with this disorder .
Potential Therapeutic Applications
The diverse roles of this compound open avenues for therapeutic development across multiple domains:
- Neuroprotective Agents : Due to its ability to modulate neuronal excitability, this compound may be developed into neuroprotective drugs aimed at treating neurodegenerative diseases.
- Obesity Treatments : Targeting the pathways influenced by this compound could lead to new anti-obesity medications that effectively regulate appetite.
- Psychiatric Interventions : By understanding the relationship between this compound levels and psychiatric disorders, novel treatment strategies could be formulated.
Comparative Analysis of this compound Applications
The following table summarizes key findings related to the applications of this compound across different research areas:
Application Area | Key Findings | Potential Implications |
---|---|---|
Neurobiology | Modulates neuronal excitability; affects synaptic plasticity | Therapeutics for epilepsy and neurodegeneration |
Metabolic Regulation | Influences food intake; interacts with hypothalamic receptors | Obesity treatment strategies |
Psychiatric Disorders | Altered serum levels in schizophrenia patients | Biomarker development; new treatment avenues |
Chemical Reactions Analysis
Alarin Precursor Processing
The GALP mRNA missing exon 3 (which is now this compound mRNA) is translated into an this compound precursor that comprises the same N-terminal end, including signal sequence (SS) and proteolytic cleavage site, as prepro GALP but a different C-terminal end . The this compound precursor undergoes enzymatic processing after translation, but little is currently known about its post-translational modification . Mature GALP is produced after the processing of pre-pro GALP by removing SS and endoproteolytic cleavage that is guided by basic amino acids flanking the mature peptides . It is most likely that the same processing and secretion machinery can be employed for this compound as the N-terminal parts of the GALP and this compound precursor molecules are identical, bearing the same SS and proteolytic cleavage sites . The SS situated at the N-terminus of this compound precursor is proteolytically cleaved with signal peptidase and goes through several chemical modifications, such as amidation, to form a mature this compound peptide with 25 amino acids . Based on in vivo data, post-translational amidation most likely occurs at the C-terminal serine of the this compound peptide .
Vasoconstrictor Activity
This compound exhibits potent and dose-dependent vasoconstrictor and anti-edema activity in the cutaneous microvasculature . Because the N-terminal part of the GALP and this compound precursor molecules are identical, harboring the same signal sequence and proteolytic cleavage sites, it is most likely that the same processing and secretion machinery can be used for both peptides .
Chemical Reactions Generally
Chemical reactions are the processes by which chemicals interact to form new chemicals with different compositions .
Reaction Table
To model a reaction, select the Straight Arrow / Reaction / Atom Map button in the left-hand toolbar and click-and-drag the space between two chemical structures on the sketchpad to draw the arrow . ChemAssist will automatically generate a table beneath the sketchpad using data pulled from the PubChem API, including the IUPACs and CAS numbers of the reaction components .
Q & A
Basic Research Questions
Q. What are the primary physiological roles of Alarin in glucose metabolism, and how are these effects experimentally validated?
this compound enhances skeletal muscle glucose uptake by activating the Akt-VAMP2-GLUT4 signaling pathway, as demonstrated through intracerebroventricular injection in diabetic rats. Methodologies include measuring 3H-2DG uptake in vivo and in vitro, GLUT4 mRNA quantification via RT-PCR, and Akt phosphorylation analysis using Western blotting . Key validation steps:
- Experimental design : Use diabetic rodent models with insulin resistance.
- Controls : Include vehicle-treated groups and co-treatment with this compound antagonists (e.g., Ala6-25Cys) to confirm pathway specificity.
- Data interpretation : Correlate glucose uptake metrics (e.g., 3H-2DG absorption) with molecular markers (GLUT4 membrane content, Akt phosphorylation).
Q. Which experimental models are most appropriate for studying this compound's metabolic effects?
- Rodent models : Streptozotocin-induced diabetic rats for studying insulin resistance and glucose uptake .
- Human cohorts : Cross-sectional studies in metabolic syndrome (MetS) patients to analyze correlations between circulating this compound levels and clinical parameters (e.g., HOMA-IR, FBG) .
- Key considerations : Ensure matched controls for age, BMI, and comorbidities to reduce confounding variables.
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound's beneficial metabolic effects (e.g., enhanced glucose uptake) and its association with insulin resistance in metabolic syndrome?
- Hypothesis testing : Investigate tissue-specific effects. For example, this compound may improve skeletal muscle glucose uptake while promoting hepatic lipogenesis.
- Methodology : Use tissue-specific knockout models or localized antagonist delivery (e.g., intracerebroventricular vs. peripheral administration) .
- Data analysis : Stratify human studies by metabolic parameters (e.g., AUC glucose, HOMA-IR) to identify subpopulations where this compound elevation is adaptive vs. pathological .
Q. What are the best practices for intracerebroventricular (ICV) injection protocols in this compound studies?
- Dosage standardization : Use dose-response curves (e.g., 1–10 nmol this compound in rats) to establish efficacy thresholds .
- Validation : Confirm CNS-specific effects by comparing ICV vs. intravenous administration outcomes (e.g., plasma insulin vs. hypothalamic peptide levels) .
- Ethical compliance : Monitor post-procedural outcomes (e.g., food intake, weight changes) to ensure animal welfare.
Q. How should researchers analyze conflicting data on this compound's role in insulin resistance across species?
- Comparative studies : Parallel experiments in rodent models and human primary adipocytes to assess species-specific signaling pathways.
- Statistical tools : Multivariate regression to adjust for covariates (e.g., BMI, lipid profiles) in human data .
- Mechanistic studies : Use phosphoproteomics to map Akt activation dynamics in response to this compound under varying insulin conditions .
Q. Methodological Guidance
Q. What statistical approaches are critical for interpreting this compound's dose-dependent effects?
- ANOVA with post-hoc tests : For multi-group comparisons (e.g., vehicle vs. This compound vs. antagonist groups) .
- ROC curves : To determine diagnostic thresholds for this compound in MetS (e.g., cut-off: 0.47 µg/L for predicting MetS with 65% sensitivity, 89% specificity) .
- Paired t-tests : For pre/post-intervention data (e.g., plasma glucose levels before/after this compound administration) .
Q. How to design experiments assessing this compound's impact on GLUT4 translocation?
- Cell fractionation : Isolate membrane-bound GLUT4 from cytosolic fractions in skeletal muscle .
- Imaging : Confocal microscopy with GLUT4-GFP reporters to visualize translocation in real time.
- Pharmacological inhibition : Co-treat with wortmannin (PI3K inhibitor) to test Akt pathway dependence .
Q. Contradictory Findings and Solutions
Q. Why does this compound correlate with both improved glucose uptake and insulin resistance?
- Context-dependent signaling : this compound may enhance insulin sensitivity in skeletal muscle but impair hepatic insulin signaling via FFA competition .
- Solution : Use clamp studies (euglycemic-hyperinsulinemic clamp) to dissect tissue-specific contributions .
Q. How to address variability in this compound measurement across assays?
Properties
bioactivity |
Antibacterial |
---|---|
sequence |
APAHRSSTFPKWVTKTERGRQPLRS |
Origin of Product |
United States |
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